N-(4-bromophenyl)morpholine-4-carbothioamide
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Overview
Description
N-(4-bromophenyl)morpholine-4-carbothioamide: is a chemical compound with the molecular formula C11H13BrN2OS It is known for its unique structure, which includes a bromophenyl group attached to a morpholine ring through a carbothioamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)morpholine-4-carbothioamide typically involves the reaction of 4-bromophenyl isothiocyanate with morpholine. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: N-(4-bromophenyl)morpholine-4-carbothioamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines or thiols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in the presence of a base such as sodium hydroxide.
Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used under controlled temperature conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include substituted phenyl derivatives, such as azides or thiocyanates.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include amines and thiols.
Scientific Research Applications
Chemistry: N-(4-bromophenyl)morpholine-4-carbothioamide is used as a building block in organic synthesis, particularly in the preparation of more complex molecules .
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)morpholine-4-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with amino acid side chains . These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
- N-phenylmorpholine-4-carbothioamide
- 4-(4-bromophenyl)morpholine
- N-(4-chlorophenyl)morpholine-4-carbothioamide
Comparison: N-(4-bromophenyl)morpholine-4-carbothioamide is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions not observed with other halogenated derivatives . This uniqueness makes it a valuable compound for targeted applications in research and industry .
Properties
IUPAC Name |
N-(4-bromophenyl)morpholine-4-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2OS/c12-9-1-3-10(4-2-9)13-11(16)14-5-7-15-8-6-14/h1-4H,5-8H2,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXBVROSGVRWKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)NC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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